molecular formula C16H17N3O2 B2610508 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-68-8

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2610508
CAS RN: 2034617-68-8
M. Wt: 283.331
InChI Key: VCRHXDWUJUOAPH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as KSM-66, and it is a natural extract of the ashwagandha plant.

Scientific Research Applications

Catalytic Behavior in Polymerizations

  • Magnesium and Zinc Complexes: Complexes using similar pyridyl functionalized alkoxy ligands have been studied for their catalytic behavior in polymerizations, with findings indicating higher activity in magnesium-based complexes compared to zinc-based ones (Wang et al., 2012).

Hydrogen Bonding and Crystal Structures

  • Hydrogen-bonding Patterns: Enaminones structurally similar to the compound have been analyzed for their hydrogen bonding patterns, revealing bifurcated intra- and intermolecular hydrogen bonds forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency: Schiff bases, which are chemically akin to the queried compound, have been evaluated for their corrosion inhibition efficiency on carbon steel in hydrochloric acid, demonstrating that certain Schiff bases act as effective corrosion inhibitors (Hegazy et al., 2012).

Catalytic Behavior in Ethylene Reactivity

  • Iron and Cobalt Dichloride Complexes: Research involving 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a compound with a similar structure, in forming complexes with iron(II) and cobalt(II) dichloride, showed significant catalytic activities for ethylene reactivity (Sun et al., 2007).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: A compound structurally related to the query demonstrated significant antimicrobial activity, highlighting the potential of similar compounds in medicinal chemistry (Salimon et al., 2011).

properties

IUPAC Name

2-pyridin-3-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(10-13-2-1-6-18-11-13)19-9-5-15(12-19)21-14-3-7-17-8-4-14/h1-4,6-8,11,15H,5,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRHXDWUJUOAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

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